molecular formula C16H21F3N2OS B2941960 (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1448126-58-6

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2941960
CAS No.: 1448126-58-6
M. Wt: 346.41
InChI Key: JLASSEGDBVRYQH-UHFFFAOYSA-N
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Description

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that features a thiazepane ring, a trifluoromethyl group, and a dimethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via nucleophilic substitution reactions. The dimethylamino group is often introduced through reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor antagonists.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the thiazepane ring provides structural stability. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Dimethylamino)phenyl)(3-(trifluoromethyl)phenyl)methanone
  • (3-(Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
  • (3-(Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(difluoromethyl)phenyl)methanone

Uniqueness

What sets (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiazepane ring provides a rigid framework that can influence its binding interactions.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2OS/c1-20(2)10-14-11-23-8-4-7-21(14)15(22)12-5-3-6-13(9-12)16(17,18)19/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLASSEGDBVRYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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